N-(naphthalen-1-ylcarbamothioyl)-2-oxochromene-3-carboxamide
Overview
Description
N-(naphthalen-1-ylcarbamothioyl)-2-oxochromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a carbamothioyl group, and a chromene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylcarbamothioyl)-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-1-amine with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-oxochromene-3-carboxylic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylcarbamothioyl)-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or chromene rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(naphthalen-1-ylcarbamothioyl)-2-oxochromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylcarbamothioyl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl) phenazine-1-carboxamide: Shares the naphthalene moiety but differs in the chromene and carbamothioyl groups.
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide: Similar in having the naphthalene and carbamothioyl groups but with a cyclohexane ring instead of chromene.
Uniqueness
N-(naphthalen-1-ylcarbamothioyl)-2-oxochromene-3-carboxamide is unique due to its combination of naphthalene, carbamothioyl, and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
N-(naphthalen-1-ylcarbamothioyl)-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-19(16-12-14-7-2-4-11-18(14)26-20(16)25)23-21(27)22-17-10-5-8-13-6-1-3-9-15(13)17/h1-12H,(H2,22,23,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFWGRFMNBGISN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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